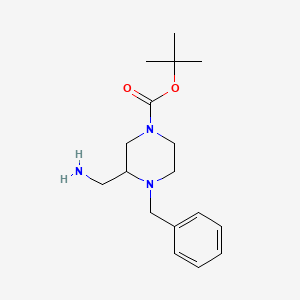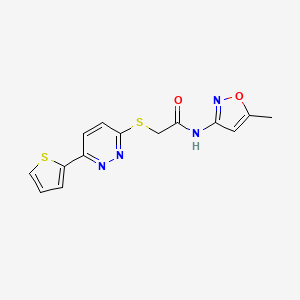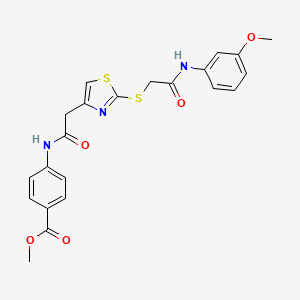![molecular formula C13H22N4OS B2632956 4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine CAS No. 439121-13-8](/img/structure/B2632956.png)
4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(4-Methylpiperazino)methyl]benzaldehyde” is a related compound with a molecular weight of 218.3 g/mol . Another related compound is "4-(4-Methylpiperazino)-1,2-benzenediamine" .
Synthesis Analysis
A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride from commercially available and inexpensive starting materials with enhanced yields has been described . The title compound is prepared by the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in potassium carbonate presence and in n-butanol medium at room temperature .
Molecular Structure Analysis
The InChI Key for “4-[(4-Methylpiperazino)methyl]benzaldehyde” is DJJFKXUSAXIMLS-UHFFFAOYSA-N . For “4-(4-Methylpiperazino)-1,2-benzenediamine”, the InChI Key is RTDKAEOVZXYWJW-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The molecular weight of “4-[(4-Methylpiperazino)methyl]benzaldehyde” is 218.3 g/mol . For “4-(4-Methylpiperazino)-1,2-benzenediamine”, the average mass is 206.287 Da .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Fused Polycyclic Nitrogen-Containing Heterocycles : The condensation of specific thiazolidines with morpholino and methylpiperazino derivatives leads to thiazoloquinoxalines, indicating the utility of such compounds in synthesizing complex heterocycles with potential chemical and pharmaceutical applications (Mamedov et al., 2009).
- Synthesis of Benzimidazoles : A novel approach for synthesizing benzimidazoles incorporating the morpholine or methylpiperazino skeleton as glucosidase inhibitors with antioxidant activity is demonstrated, showcasing the potential for developing new therapeutic agents (Özil et al., 2018).
Biological Applications
- Antimicrobial Activity : Mannich bases carrying morpholine or methylpiperazino groups have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the role of these compounds in developing new antimicrobial agents (Ashok et al., 2007).
- Anticancer Potential : Compounds with the 1,3-thiazol-2-yl morpholine structure have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, suggesting their utility in cancer research and potential therapeutic applications (Alexander et al., 2008).
Antioxidant and Antifungal Effects
- Synthesis and Evaluation of Thiazolidinone Analogues : Novel thiazolidinone derivatives have been synthesized and assessed for in vitro antioxidant, antibacterial, and antifungal activities, indicating the broad applicability of such compounds in medicine and biology (Adhikari et al., 2012).
Structural Studies
- Crystal Structure Analysis : Detailed structural analysis of a Mannich base, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, elucidates the molecular conformation and interactions, contributing to the understanding of the chemical behavior of these compounds (Franklin et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
4-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-15-2-4-16(5-3-15)11-12-10-14-13(19-12)17-6-8-18-9-7-17/h10H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQKGRZUQBBNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CN=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2632873.png)

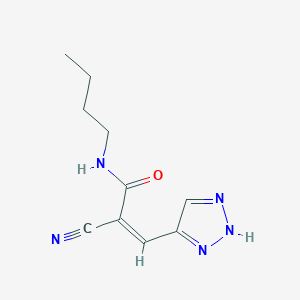
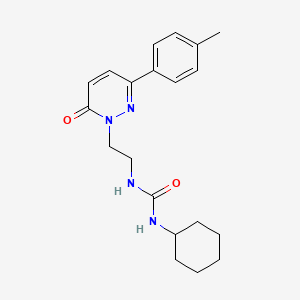

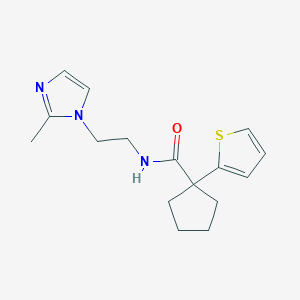
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide](/img/structure/B2632880.png)
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2632883.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B2632886.png)
